2-(5-Chloropyridin-2-yl)acetonitrile 2-(5-Chloropyridin-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 185315-51-9
VCID: VC0171760
InChI: InChI=1S/C7H5ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
SMILES: C1=CC(=NC=C1Cl)CC#N
Molecular Formula: C7H5ClN2
Molecular Weight: 152.581

2-(5-Chloropyridin-2-yl)acetonitrile

CAS No.: 185315-51-9

Cat. No.: VC0171760

Molecular Formula: C7H5ClN2

Molecular Weight: 152.581

* For research use only. Not for human or veterinary use.

2-(5-Chloropyridin-2-yl)acetonitrile - 185315-51-9

Specification

CAS No. 185315-51-9
Molecular Formula C7H5ClN2
Molecular Weight 152.581
IUPAC Name 2-(5-chloropyridin-2-yl)acetonitrile
Standard InChI InChI=1S/C7H5ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
Standard InChI Key QTWRIBCYEVDIBA-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1Cl)CC#N

Introduction

Chemical Identity and Structural Characteristics

2-(5-Chloropyridin-2-yl)acetonitrile is a halogenated heterocyclic compound with a pyridine core structure substituted with both a chlorine atom and an acetonitrile group. The compound displays distinctive structural features that contribute to its chemical behavior and applications in synthesis.

Basic Identification

2-(5-Chloropyridin-2-yl)acetonitrile is identified through several standard chemical identifiers that provide consistent means of referencing this compound across scientific literature and databases.

ParameterValue
PubChem CID58270224
CAS Number185315-51-9
Molecular FormulaC₇H₅ClN₂
Molecular Weight152.58 g/mol
IUPAC Name2-(5-chloropyridin-2-yl)acetonitrile

The compound was created in chemical databases on August 19, 2012, with modifications to its entry as recently as April 5, 2025, indicating ongoing scientific interest in this molecule .

Structural Descriptors

The molecular structure of 2-(5-Chloropyridin-2-yl)acetonitrile can be represented through various chemical notation systems that allow for computational analysis and structural comparison.

Structural DescriptorValue
InChIInChI=1S/C7H5ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
InChIKeyQTWRIBCYEVDIBA-UHFFFAOYSA-N
SMILESC1=CC(=NC=C1Cl)CC#N

These structural descriptors provide a standardized representation of the compound's chemical structure, facilitating computational chemistry applications and structure-based searches .

Physical and Chemical Properties

The physical and chemical properties of 2-(5-Chloropyridin-2-yl)acetonitrile influence its behavior in chemical reactions, its utility in synthetic applications, and its handling requirements in laboratory settings.

Structural Features and Reactivity Centers

The compound contains several key structural elements that define its reactivity profile:

  • A pyridine ring with a nitrogen atom that can participate in coordination chemistry

  • A chlorine substituent at the 5-position that can undergo nucleophilic aromatic substitution

  • An acetonitrile group (-CH₂CN) that provides opportunities for various transformations of the nitrile functionality

These structural features create multiple reactive sites that can be exploited in synthetic chemistry applications.

Synthetic Methodologies

The synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile is of particular interest to organic chemists working in pharmaceutical and materials science fields.

Structural Confirmation

The structural confirmation of successfully synthesized 2-(5-Chloropyridin-2-yl)acetonitrile typically relies on:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass spectrometry

  • Infrared spectroscopy

  • Elemental analysis

These analytical techniques collectively provide comprehensive structural verification of the target compound.

Chemical Reactivity and Transformations

The chemical reactivity of 2-(5-Chloropyridin-2-yl)acetonitrile is determined by the functional groups present in its structure, providing numerous opportunities for chemical transformations.

Nitrile Group Reactivity

The acetonitrile moiety (-CH₂CN) represents a versatile functional group that can undergo various transformations:

  • Hydrolysis to corresponding carboxylic acids

  • Reduction to primary amines

  • Addition reactions with nucleophiles

  • Cycloaddition reactions

These transformations make 2-(5-Chloropyridin-2-yl)acetonitrile a valuable building block in the synthesis of more complex structures.

Pyridine Ring Reactivity

The chloropyridine core structure introduces additional reactivity patterns:

  • Nucleophilic aromatic substitution reactions at the chlorine-bearing carbon

  • Directed metalation processes

  • Cross-coupling reactions (Suzuki, Negishi, Sonogashira)

  • Electrophilic substitution reactions (typically requiring activating conditions)

The combination of these reactivity patterns enables diverse synthetic transformations using 2-(5-Chloropyridin-2-yl)acetonitrile as a starting material.

Applications in Organic Synthesis

2-(5-Chloropyridin-2-yl)acetonitrile serves as an important intermediate in organic synthesis, particularly in the development of compounds with potential pharmaceutical applications.

Role in Medicinal Chemistry

In medicinal chemistry, 2-(5-Chloropyridin-2-yl)acetonitrile and related chloropyridinyl compounds have demonstrated utility in various applications:

  • As building blocks for heterocyclic compound libraries

  • In the synthesis of potential enzyme inhibitors

  • For structure-activity relationship studies in drug discovery

  • As precursors to biologically active compounds

Research on related chloropyridinyl compounds has revealed potential applications in the development of inhibitors for viral proteases, including those relevant to coronaviruses .

Relationship to Other Chloropyridinyl Compounds

While 2-(5-Chloropyridin-2-yl)acetonitrile has its own distinct chemical profile, understanding its relationship to other chloropyridinyl compounds provides valuable context:

  • Chloropyridinyl esters have been investigated as potential SARS-CoV-2 3CL protease inhibitors

  • Some chloropyridinyl derivatives have demonstrated antiviral activity

  • Structural modifications to the chloropyridinyl scaffold can significantly influence biological activity

This contextual understanding helps position 2-(5-Chloropyridin-2-yl)acetonitrile within the broader landscape of related compounds with potential biological significance .

Analytical Considerations

The analytical characterization of 2-(5-Chloropyridin-2-yl)acetonitrile is essential for confirming its identity, assessing its purity, and monitoring reactions in which it participates.

Chromatographic Analysis

Chromatographic techniques commonly employed for the analysis of 2-(5-Chloropyridin-2-yl)acetonitrile include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Thin-Layer Chromatography (TLC)

These techniques allow for the quantitative and qualitative analysis of the compound in various contexts.

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information about 2-(5-Chloropyridin-2-yl)acetonitrile:

Spectroscopic MethodKey Information Provided
¹H NMRProton environments, including methylene protons and aromatic proton patterns
¹³C NMRCarbon environments, including nitrile carbon, aromatic carbons, and methylene carbon
Mass SpectrometryMolecular weight confirmation and fragmentation patterns
IR SpectroscopyFunctional group identification, particularly the characteristic C≡N stretching band

These spectroscopic methods collectively provide comprehensive structural verification and purity assessment of 2-(5-Chloropyridin-2-yl)acetonitrile.

Structure-Based Design Applications

The structural features of 2-(5-Chloropyridin-2-yl)acetonitrile make it relevant for structure-based design applications in medicinal chemistry.

Pharmacophore Development

The distinct structural elements of 2-(5-Chloropyridin-2-yl)acetonitrile can contribute to pharmacophore models:

These structural elements can guide the design of compounds with specific binding properties for biological targets.

Scaffold Hopping and Bioisosterism

2-(5-Chloropyridin-2-yl)acetonitrile can serve as a reference structure for scaffold hopping and bioisosteric replacement strategies:

  • The chloropyridine moiety can be replaced with other heterocycles

  • The acetonitrile group can be substituted with bioisosteric functional groups

  • Position of substituents can be modified to explore structure-activity relationships

These approaches facilitate the generation of structurally diverse compounds with potentially improved properties.

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